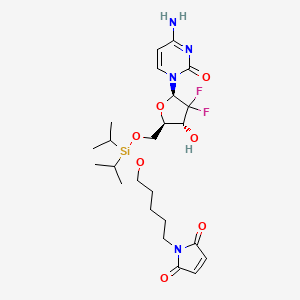

Gemcitabine-O-Si(di-iso)-O-Mc

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-[5-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-di(propan-2-yl)silyl]oxypentyl]pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36F2N4O7Si/c1-15(2)38(16(3)4,35-13-7-5-6-11-29-19(31)8-9-20(29)32)36-14-17-21(33)24(25,26)22(37-17)30-12-10-18(27)28-23(30)34/h8-10,12,15-17,21-22,33H,5-7,11,13-14H2,1-4H3,(H2,27,28,34)/t17-,21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANWPSOXUYWBLM-ZPMCFJSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(OCCCCCN1C(=O)C=CC1=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si](C(C)C)(OCCCCCN1C(=O)C=CC1=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36F2N4O7Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gemcitabine-O-Si(di-iso)-O-Mc: A Technical Guide to its Mechanism of Action as an Antibody-Drug Conjugate Payload

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemcitabine-O-Si(di-iso)-O-Mc is a sophisticated agent-linker conjugate designed for the targeted delivery of the cytotoxic drug gemcitabine (B846) to cancer cells via an antibody-drug conjugate (ADC). This molecule comprises three key components: the potent antimetabolite gemcitabine, a di-isopropyl silyl (B83357) ether-based linker system, and a maleimidocaproyl (Mc) moiety for antibody conjugation. This technical guide elucidates the proposed mechanism of action of this compound, detailing its journey from systemic circulation to the induction of cancer cell apoptosis. The guide also outlines generalized experimental protocols for the evaluation of such ADCs and presents the underlying principles in a structured format for drug development professionals.

Introduction: The Rationale for a Gemcitabine-Based ADC

Gemcitabine, a nucleoside analog of deoxycytidine, is a cornerstone of chemotherapy for various solid tumors, including pancreatic, lung, breast, and ovarian cancers.[1][2] Its clinical efficacy, however, is often hampered by systemic toxicity and the development of resistance.[2] The encapsulation of gemcitabine into an ADC framework aims to mitigate these limitations by ensuring targeted delivery to tumor cells, thereby increasing the therapeutic index.

This compound is a prodrug form of gemcitabine engineered for this purpose.[3][4] The lipophilic nature of the silyl ether linker may enhance membrane permeability, while the maleimidocaproyl group provides a stable linkage to a monoclonal antibody (mAb) that recognizes a tumor-specific antigen.[][6]

Proposed Mechanism of Action

The mechanism of action of an ADC featuring this compound is a multi-step process that leverages both the targeting specificity of the antibody and the cytotoxic potential of gemcitabine.

Circulation and Tumor Targeting

Once administered, the ADC circulates in the bloodstream. The linkage between the antibody and the this compound conjugate is designed to be stable at physiological pH (~7.4), minimizing premature release of the cytotoxic payload and reducing off-target toxicity.[7][] The monoclonal antibody component of the ADC then selectively binds to a specific antigen overexpressed on the surface of cancer cells.

Internalization and Lysosomal Trafficking

Following binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[9] The complex is then trafficked through the endosomal pathway to the lysosomes.

Linker Cleavage and Payload Release

The acidic environment of the lysosome (pH 4.5-5.0) is crucial for the release of the active drug.[][10] The di-isopropyl silyl ether bond in the linker is proposed to be acid-labile, undergoing hydrolysis under these acidic conditions to release the gemcitabine payload into the cytoplasm of the cancer cell.[7]

Intracellular Activation and Cytotoxicity of Gemcitabine

Once released, gemcitabine, a prodrug, must be activated intracellularly through a series of phosphorylations by deoxycytidine kinase (dCK) and other nucleoside kinases.[1][2] This process yields the active metabolites gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP).[11]

The cytotoxic effects of gemcitabine are primarily mediated by these active metabolites through a dual mechanism:

-

Incorporation into DNA: dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand during replication.[2][11] After the incorporation of dFdCTP, only one additional nucleotide can be added before DNA polymerase is unable to proceed, a phenomenon known as "masked chain termination."[11] This leads to an irreparable arrest of DNA synthesis.

-

Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase (RNR), the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis.[2] This inhibition depletes the intracellular pool of dCTP, which has a self-potentiating effect by reducing competition for dFdCTP incorporation into DNA.[1]

The culmination of these events is the induction of apoptosis (programmed cell death) in the cancer cell.[12]

Quantitative Data Summary

While specific quantitative data for this compound is not publicly available, the evaluation of such a compound would typically involve determining its in vitro cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric.

| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Gemcitabine IC50 (nM) |

| e.g., SK-BR-3 | High HER2 | Data to be determined | Data to be determined |

| e.g., MDA-MB-468 | Low/No HER2 | Data to be determined | Data to be determined |

| e.g., BxPC-3 | High Mesothelin | Data to be determined | Data to be determined |

Table 1. Example data structure for in vitro cytotoxicity assessment of a this compound ADC.

Experimental Protocols

The following are generalized protocols for the characterization and evaluation of an ADC containing this compound.

In Vitro Cytotoxicity Assay

-

Cell Culture: Culture target antigen-positive and -negative cancer cell lines in appropriate media.

-

Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the ADC, free gemcitabine, and a non-targeting control ADC for a period of 72-120 hours.

-

Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.

-

Data Analysis: Plot cell viability against drug concentration and determine the IC50 values using non-linear regression analysis.

Linker Stability Assay

-

Incubation: Incubate the ADC in human plasma and in buffers of varying pH (e.g., pH 7.4 and pH 5.0) at 37°C.

-

Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

-

Analysis: Analyze the samples by a suitable method, such as hydrophobic interaction chromatography (HIC)-HPLC or LC-MS, to quantify the amount of intact ADC and released drug.

In Vivo Efficacy Study

-

Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) for xenograft tumor model establishment.

-

Tumor Implantation: Subcutaneously implant tumor cells that express the target antigen.

-

Treatment Initiation: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle, ADC, free gemcitabine, control ADC).

-

Dosing: Administer the treatments intravenously according to a predetermined schedule.

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint: Euthanize the animals when tumors reach a predetermined endpoint or at the end of the study. Tumors can be harvested for further analysis (e.g., immunohistochemistry).

Conclusion

This compound represents a promising strategy for enhancing the therapeutic potential of gemcitabine. By incorporating it into an ADC, this drug-linker conjugate enables targeted delivery to cancer cells, which is hypothesized to increase efficacy while minimizing systemic toxicity. The proposed acid-labile silyl ether linker is a key feature, designed to ensure payload release within the acidic environment of the lysosome. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic profile and confirm the mechanism of action of ADCs utilizing this innovative payload system.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A versatile acid-labile linker for antibody–drug conjugates - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. creativepegworks.com [creativepegworks.com]

- 10. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]

- 11. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

An In-Depth Technical Guide to Silyl Ether Prodrugs of Gemcitabine

Disclaimer: The chemical name "Gemcitabine-O-Si(di-iso)-O-Mc" does not correspond to a known compound in public chemical databases. This guide is based on a plausible interpretation of the name as a silyl (B83357) ether prodrug of gemcitabine (B846), specifically a derivative featuring a di-isopropyl silyl group. This class of compounds represents a scientifically valid strategy for developing gemcitabine prodrugs.

Introduction: The Rationale for Gemcitabine Prodrugs

Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is a potent nucleoside analog widely used in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] Despite its efficacy, the clinical utility of gemcitabine is hampered by significant pharmacological limitations. Its hydrophilic nature restricts passive diffusion across cell membranes, and it is rapidly metabolized in the bloodstream by the enzyme cytidine (B196190) deaminase into the inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[2][3] This leads to a short plasma half-life and necessitates frequent, high-dose administrations, which contribute to systemic toxicity.[1]

To overcome these challenges, researchers have developed prodrug strategies aimed at masking the vulnerable functional groups of gemcitabine, thereby improving its pharmacokinetic profile and therapeutic index.[2] One promising approach is the formation of silyl ether derivatives. Silyl ethers are chemical entities that temporarily block hydroxyl groups.[4][5] By attaching a sterically hindered silyl group, such as a di-isopropylsilyl moiety, to one of gemcitabine's hydroxyl groups, it is possible to create a more lipophilic molecule that can better resist enzymatic degradation and exhibit controlled release of the active parent drug.[6]

Hypothesized Chemical Structure

Based on the provided name, "this compound," we hypothesize the structure to be a gemcitabine molecule where a hydroxyl group is protected by a di-isopropyl silyl ether. The "-O-Mc" portion is ambiguous but is interpreted here as a methoxy (B1213986) group, making the full protecting group a di-isopropylmethoxysilyl moiety. The most probable site of modification is the primary 5'-hydroxyl group due to its higher reactivity and steric accessibility.

Caption: Hypothesized structure of 5'-O-(di-isopropylmethoxysilyl)gemcitabine.

Synthesis and Experimental Protocols

The synthesis of silyl ether prodrugs of gemcitabine generally involves the selective protection of one of its hydroxyl groups.

Representative Synthesis Protocol

This protocol is a representative method adapted from general procedures for silyl ether formation on nucleosides.

Objective: To synthesize 5'-O-(di-isopropylmethoxysilyl)gemcitabine.

Materials:

-

Gemcitabine hydrochloride

-

Di-isopropylmethoxysilyl chloride (hypothetical reagent) or a similar silylating agent like tert-Butyldimethylsilyl chloride (TBDMS-Cl).[7]

-

Anhydrous pyridine (B92270) or a non-nucleophilic base like imidazole.

-

Anhydrous N,N-Dimethylformamide (DMF) as solvent.

-

Dichloromethane (DCM) and Methanol (MeOH) for chromatography.

-

Silica (B1680970) gel for column chromatography.

Procedure:

-

Preparation: Gemcitabine hydrochloride is converted to its free base form by treatment with a suitable base (e.g., sodium bicarbonate solution) and extraction into an organic solvent, followed by drying and evaporation.

-

Silylation Reaction:

-

The dried gemcitabine free base (1.0 eq) is dissolved in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Imidazole (1.5 eq) is added to the solution and stirred until fully dissolved.

-

The silylating agent, di-isopropylmethoxysilyl chloride (1.1 eq), is added dropwise to the solution at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched by the addition of water.

-

The mixture is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography using a gradient elution system (e.g., Dichloromethane/Methanol) to isolate the desired 5'-O-silylated gemcitabine derivative.

-

-

Characterization: The structure of the final product is confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanism of Action and Signaling Pathway

The silyl ether prodrug is designed to be inactive. Its therapeutic action relies on the cleavage of the silyl ether bond to release the active gemcitabine, which then exerts its cytotoxic effects. The rate of this cleavage can be tuned by altering the steric bulk of the alkyl groups on the silicon atom.[6]

Prodrug Activation

The Si-O bond is susceptible to hydrolysis, particularly under acidic conditions or in the presence of fluoride (B91410) ions.[5][7] It is anticipated that the prodrug remains stable in systemic circulation and releases gemcitabine preferentially in the slightly acidic tumor microenvironment or intracellularly.

Gemcitabine Signaling Pathway

Once released, gemcitabine is transported into the cancer cell by nucleoside transporters.[8][9] Inside the cell, it undergoes a series of phosphorylations by deoxycytidine kinase (dCK) to become gemcitabine monophosphate (dFdCMP), diphosphate (B83284) (dFdCDP), and finally the active triphosphate (dFdCTP).[8][9][10]

The cytotoxic effects are mediated by two primary mechanisms:[8][10]

-

Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleoside triphosphates (dNTPs) required for DNA synthesis. This depletes the pool of normal dNTPs, which enhances the incorporation of dFdCTP into DNA.[9][10][11]

-

DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA strands.[8][11] After dFdCTP is incorporated, only one more nucleotide can be added before DNA polymerase is unable to proceed. This "masked chain termination" leads to DNA fragmentation and triggers programmed cell death (apoptosis).[8][10]

Caption: Intracellular activation and mechanism of action of Gemcitabine.

Experimental Evaluation of Prodrugs

A series of in vitro and in vivo experiments are required to characterize a novel gemcitabine prodrug.

Key Experimental Protocols

1. Stability Analysis:

-

Protocol: The prodrug is incubated in solutions of varying pH (e.g., pH 5.5, 7.4) and in plasma from different species (e.g., human, mouse) at 37°C. Aliquots are taken at various time points, and the concentrations of the prodrug and released gemcitabine are quantified by HPLC or LC-MS/MS to determine the half-life and release kinetics.[12]

2. In Vitro Cytotoxicity Assay (MTT or SRB Assay):

-

Protocol: Cancer cell lines (e.g., pancreatic MiaPaCa-2, non-small cell lung A549) are seeded in 96-well plates.[12][13] After 24 hours, cells are treated with serial dilutions of the prodrug, gemcitabine, and a vehicle control. After 72 hours of incubation, cell viability is assessed using MTT or Sulforhodamine B (SRB) staining.[14] The absorbance is measured, and the half-maximal inhibitory concentration (IC₅₀) is calculated.[14][15]

3. Pharmacokinetic (PK) Study:

-

Protocol: The prodrug is administered to laboratory animals (e.g., mice or rats) via intravenous (IV) or oral (PO) routes. Blood samples are collected at predetermined time points. Plasma is isolated, and the concentrations of the prodrug, gemcitabine, and the inactive metabolite dFdU are measured using a validated LC-MS/MS method. Key PK parameters such as half-life (t₁/₂), area under the curve (AUC), and clearance (CL) are then calculated.[12]

Caption: Typical experimental workflow for the preclinical evaluation of a new prodrug.

Quantitative Data Presentation

The following table summarizes representative IC₅₀ values for gemcitabine and related prodrugs from published literature. This data is for illustrative purposes, as values for the exact hypothesized compound are not available.

| Compound/Drug | Cell Line | IC₅₀ Value (µM) | Reference |

| Gemcitabine | H157 (Lung Cancer) | ~0.004 | [14] |

| Gemcitabine | H460 (Lung Cancer) | ~0.001 | [14] |

| Gemcitabine | T24 (Bladder Cancer) | ~0.003 | [16] |

| Gemcitabine | BOY (Bladder Cancer) | ~0.002 | [16] |

| GEM-ZZQ (Prodrug) | H1975 (Lung Cancer) | 0.014 | [14] |

| S-Gem (Prodrug) | A549 (Lung Cancer) | 0.6 | [12] |

| S-Gem (Prodrug) | HeLa (Cervical Cancer) | 2.2 | [12] |

| Com. 10 (Derivative) | A549 (Lung Cancer) | 6.93 | [17] |

| Com. 16 (Derivative) | A549 (Lung Cancer) | 6.60 | [17] |

Note: IC₅₀ values can vary significantly based on the cell line and the specific experimental conditions (e.g., incubation time).[17] Prodrugs often exhibit higher IC₅₀ values than the parent drug in vitro because they require time for conversion to the active form. Their true advantage is typically observed in vivo, where improved pharmacokinetics can lead to superior efficacy.[12]

References

- 1. Synthesis of a Gemcitabine Prodrug and its Encapsulation into Polymeric Nanoparticles for Improved Therapeutic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Development of Prodrugs of Gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of TPGS–gemcitabine prodrug micelles for pancreatic cancer therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Scholarly Article or Book Chapter | Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles | ID: 02871369n | Carolina Digital Repository [cdr.lib.unc.edu]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]

- 9. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Recent Development of Prodrugs of Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Strategic Application of Silyl Ether Protecting Groups in the Development of Gemcitabine Prodrugs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gemcitabine (B846), a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, and breast cancer, is hampered by several pharmacological limitations. Its hydrophilic nature restricts its passive diffusion across cell membranes, and it is rapidly metabolized in the plasma, primarily by cytidine (B196190) deaminase, leading to a short biological half-life and the formation of the inactive metabolite 2′,2′-difluorodeoxyuridine (dFdU). To overcome these challenges, the development of prodrugs has emerged as a promising strategy. This technical guide focuses on the pivotal role of silyl (B83357) ether protecting groups in the design and synthesis of Gemcitababine prodrugs, aiming to enhance its therapeutic index by improving its pharmacokinetic profile and enabling controlled drug release.

Introduction: The Rationale for Gemcitabine Prodrugs

Gemcitabine, a nucleoside analog of deoxycytidine, exerts its cytotoxic effects after intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[1][2][3] These active metabolites inhibit DNA synthesis and induce apoptosis in rapidly dividing cancer cells.[1][2][3] However, the clinical efficacy of Gemcitabine is limited by:

-

Rapid Metabolism: Extensive first-pass metabolism by cytidine deaminase significantly reduces its bioavailability.

-

Hydrophilicity: Its polar nature hinders its ability to passively diffuse across the lipophilic cell membrane, making its uptake dependent on nucleoside transporters, which can be downregulated in resistant tumors.

-

Short Half-Life: Rapid clearance from the bloodstream necessitates frequent and high-dose administrations, leading to systemic toxicity.

Prodrug strategies aim to temporarily mask the hydrophilic functional groups of Gemcitabine, thereby increasing its lipophilicity and protecting it from premature metabolic inactivation. Silyl ethers have emerged as a particularly attractive class of protecting groups for this purpose due to their tunable stability and ease of removal under specific conditions.

Silyl Ether Protecting Groups: A Versatile Tool for Prodrug Design

Silyl ethers are formed by reacting the hydroxyl groups of Gemcitabine with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), triisopropylsilyl chloride (TIPS-Cl), or tert-butyldiphenylsilyl chloride (TBDPS-Cl). The choice of the silyl group is critical as it dictates the physicochemical properties and the release kinetics of the resulting prodrug.

The key advantages of using silyl ethers in Gemcitabine prodrug design include:

-

Tunable Lipophilicity: The lipophilicity of the prodrug can be systematically varied by altering the steric bulk of the substituents on the silicon atom. This allows for the optimization of membrane permeability and formulation characteristics.

-

Controlled Release: The stability of the silyl ether bond is influenced by steric hindrance around the silicon atom and the electronic environment. This property can be exploited to design prodrugs with controlled release profiles, ranging from hours to days.[3] The cleavage of the silyl ether can be triggered by changes in pH, such as the acidic microenvironment of tumors, or by enzymatic action.

-

Protection from Metabolism: Masking the hydroxyl groups of Gemcitabine with silyl ethers can protect the drug from enzymatic degradation by cytidine deaminase in the plasma, thereby prolonging its circulation time.

Synthesis and Characterization of Silyl Ether-Gemcitabine Prodrugs

The synthesis of silyl ether-Gemcitabine prodrugs typically involves the selective protection of the 3'- and/or 5'-hydroxyl groups of the sugar moiety. The N4-amino group of the cytosine base can also be a site for modification.

Experimental Protocols

General Procedure for the Synthesis of 3',5'-O-bis(tert-butyldimethylsilyl)gemcitabine:

-

Dissolution: Gemcitabine hydrochloride is dissolved in a suitable aprotic solvent, such as anhydrous dimethylformamide (DMF).

-

Basification: A base, typically imidazole, is added to the solution to neutralize the hydrochloride salt and facilitate the silylation reaction.

-

Silylation: A solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) in DMF is added dropwise to the reaction mixture at room temperature. The reaction is stirred for 24 hours.

-

Work-up: The reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate (B1210297). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the desired 3',5'-O-bis(TBDMS)gemcitabine.

-

Characterization: The structure of the purified product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Physicochemical and Biological Evaluation of Silyl Ether-Gemcitabine Prodrugs

A systematic evaluation of the physicochemical and biological properties of different silyl ether-Gemcitabine prodrugs is crucial for identifying lead candidates for further development.

Data Presentation

| Prodrug Moiety | Lipophilicity (LogP) | Plasma Stability (t½) | Release Half-life (pH 5.5) | In Vitro Cytotoxicity (IC50, Panc-1 cells) |

| Gemcitabine | -1.5[4] | < 20 min[5] | - | ~50-100 nM[6][7] |

| 5'-O-TBDMS-Gemcitabine | Data not available | Data not available | Data not available | Data not available |

| 3',5'-O-bis(TBDMS)-Gemcitabine | Data not available | Data not available | Data not available | Data not available |

| 5'-O-TIPS-Gemcitabine | Data not available | Data not available | Data not available | Data not available |

| 5'-O-TBDPS-Gemcitabine | Data not available | Data not available | Data not available | Data not available |

Note: The table above highlights the need for further research to generate comparative quantitative data for a series of silyl ether-Gemcitabine prodrugs.

Experimental Protocols

Determination of Lipophilicity (LogP):

The octanol-water partition coefficient (LogP) is determined using the shake-flask method. The prodrug is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the prodrug in each phase is measured by HPLC, and the LogP value is calculated as the logarithm of the ratio of the concentrations.

In Vitro Plasma Stability Assay:

The prodrug is incubated in human plasma at 37°C. Aliquots are taken at various time points, and the remaining concentration of the prodrug is quantified by LC-MS/MS. The half-life (t½) is then calculated from the degradation profile.

In Vitro Release Study:

The release of Gemcitabine from the silyl ether prodrug is monitored over time in buffer solutions at different pH values (e.g., pH 7.4 to mimic physiological conditions and pH 5.5 to simulate the tumor microenvironment). The concentration of released Gemcitabine is determined by HPLC.

In Vitro Cytotoxicity Assay (MTT Assay):

Pancreatic cancer cell lines (e.g., Panc-1, MiaPaCa-2) are seeded in 96-well plates and treated with increasing concentrations of the prodrugs and parent Gemcitabine for 72 hours. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value, the concentration required to inhibit 50% of cell growth, is then calculated.

Visualizing Key Pathways and Workflows

Gemcitabine Signaling Pathway

References

- 1. oaepublish.com [oaepublish.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 4. Synthesis of 4-N-alkyl gemcitabine analog bearing β-keto tosylate moiety suitable for <sup>18</sup>F-labeling [morressier.com]

- 5. Prodrug design to improve pharmacokinetic and drug delivery properties: challenges to the discovery scientists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

The Evolving Landscape of Gemcitabine Derivatives in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Gemcitabine (B846), a cornerstone of chemotherapy for various solid tumors including pancreatic, non-small cell lung, bladder, and breast cancers, has seen its efficacy challenged by limitations such as rapid metabolism, development of resistance, and systemic toxicity.[1][2] This has spurred the development of a diverse array of gemcitabine derivatives and prodrugs designed to overcome these hurdles. This technical guide provides an in-depth analysis of the antitumor activity of these novel agents, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action and Resistance

Gemcitabine, a nucleoside analog of deoxycytidine, requires intracellular phosphorylation to its active forms, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP), to exert its cytotoxic effects.[3][4] dFdCTP is incorporated into DNA, leading to "masked chain termination" and inhibition of DNA synthesis, ultimately inducing apoptosis.[4][5] Additionally, dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA replication.[6][7]

However, the efficacy of gemcitabine is often curtailed by several resistance mechanisms. These include reduced drug uptake due to downregulation of nucleoside transporters like hENT1, increased drug efflux, impaired activation by deoxycytidine kinase (dCK), enhanced DNA repair mechanisms, and the activation of pro-survival signaling pathways such as PI3K/Akt and NF-κB.[8][9][10]

Gemcitabine Derivatives: A New Frontier

To counter the limitations of gemcitabine, researchers have developed numerous derivatives and prodrugs. These modifications aim to protect the drug from premature deamination, enhance its pharmacokinetic profile, and improve tumor targeting.

Prodrug Strategies

Several innovative prodrug strategies have been employed:

-

N4-Position Modifications: Conjugating various molecules to the N4-amino group of gemcitabine can protect it from deamination by cytidine (B196190) deaminase. Examples include amino acid conjugates and stearoyl derivatives.[1][11]

-

Phosphate Modifications: Hydrophobic monophosphate ester prodrugs have been designed to bypass the initial phosphorylation step, a common point of resistance.[1]

-

Targeted Delivery:

-

H-gemcitabine: A conjugate of gemcitabine and the DNA-binding agent Hoechst, designed to target necrotic regions within tumors.[12]

-

FAPα-activated Prodrugs: These prodrugs, such as Z-GP-Gem, are activated by Fibroblast Activation Protein α (FAPα), an enzyme overexpressed in the tumor microenvironment.[13]

-

ROS-Responsive Prodrugs: Derivatives like GEM-ZZQ incorporate a hydrogen peroxide (H₂O₂)-sensitive moiety, enabling drug release in the high-reactive oxygen species (ROS) environment of tumors.[14]

-

HDAC6 Inhibitor Conjugates: Combining gemcitabine with a histone deacetylase 6 (HDAC6) inhibitor in a single molecule (e.g., GZ) aims to overcome drug resistance.[15]

-

Quantitative Efficacy of Gemcitabine Derivatives

The antitumor activity of these derivatives has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Cytotoxicity of Gemcitabine Derivatives (IC50 Values)

| Derivative/Prodrug | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Gemcitabine HCl | TC-1 | Lung Carcinoma | < 0.1 | [11] |

| BxPC-3 | Pancreatic Cancer | < 0.1 | [11] | |

| A549 | Non-Small Cell Lung Cancer | Comparable to Prodrug 3 | [1] | |

| DU145 | Prostate Cancer | Comparable to Prodrug 3 | [1] | |

| PC-3 | Prostate Cancer | Comparable to Prodrug 3 | [1] | |

| GemC18-NPs | TC-1 | Lung Carcinoma | > 1.0 | [11] |

| BxPC-3 | Pancreatic Cancer | > 1.0 | [11] | |

| PEG-GemC18-NPs | TC-1 | Lung Carcinoma | > 1.0 | [11] |

| BxPC-3 | Pancreatic Cancer | > 1.0 | [11] | |

| Prodrug 3 | A549 | Non-Small Cell Lung Cancer | Comparable to Gemcitabine | [1] |

| DU145 | Prostate Cancer | Comparable to Gemcitabine | [1] | |

| PC-3 | Prostate Cancer | Comparable to Gemcitabine | [1] | |

| GZ (HDAC6 Inhibitor Conjugate) | 4T1 | Breast Cancer | Low micromolar range | [15] |

| (and 8 other cell lines) | Various | Low micromolar range | [15] | |

| BT-GEM/MZ1@NP | A549 | Non-Small Cell Lung Cancer | 1.3 | [16] |

| GemAGY | MiaPaCa-2 | Pancreatic Cancer | Significantly lower than GemHCl | [17] |

| PANC-1 | Pancreatic Cancer | Significantly lower than GemHCl | [17] | |

| BxPC-3 | Pancreatic Cancer | Significantly lower than GemHCl | [17] | |

| Site-2 Substituted Derivatives | A549 | Lung Cancer | 6.60 - 39.39 | [18] |

| PC3 | Prostate Cancer | 6.60 - 39.39 | [18] | |

| MCF7 | Breast Cancer | 6.60 - 39.39 | [18] |

Table 2: In Vivo Antitumor Efficacy of Gemcitabine Derivatives

| Derivative/Prodrug | Animal Model | Cancer Type | Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |

| Hydrophobic Monophosphate Prodrug 3 | H460 Tumor Xenograft (mice) | Non-Small Cell Lung Cancer | 40 mg/kg (oral, every 3 days, 4 doses) | 65.2 | [1] |

| Gemcitabine (GCB) | H460 Tumor Xenograft (mice) | Non-Small Cell Lung Cancer | 80 mg/kg (IP, every 3 days, 4 doses) | 61.1 | [1] |

| H-gemcitabine | Tumor-bearing nude mice | Not specified | 25 mg/kg gemcitabine equiv. (days 0, 3, 6, 9) | Minimal tumor growth | [12] |

| Gemcitabine | Tumor-bearing nude mice | Not specified | 100 mg/kg (days 0, 3, 6, 9) | Tumor size increased | [12] |

| GemC18-NPs | TC-1 Tumor-bearing mice | Lung Carcinoma | Two doses (i.v. on days 4 and 13) | Significant delay in tumor growth | [11] |

| Z-GP-Gem | Orthotopic breast 4T1 tumors (mice) | Breast Cancer | Not specified | Significantly enhanced vs. Gemcitabine | [13] |

| GZ (HDAC6 Inhibitor Conjugate) | 4T1 Tumor Xenograft (mice) | Breast Cancer | Not specified | Superior to Gemcitabine | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the literature.

Synthesis of 4-(N)-stearoyl gemcitabine (GemC18)

This protocol is adapted from Guo and Gallo (1999) and Immordino et al. (2004).[11]

-

Protection of Gemcitabine: Synthesize 3′,5′-O-bis(tert-butoxycarbonyl) gemcitabine according to established literature protocols.

-

Coupling Reaction:

-

Dissolve Boc-protected gemcitabine (179 mg, 0.39 mmol), stearic acid (121 mg, 0.42 mmol), and HOAt (57 mg, 0.42 mmol) in 4 mL of freshly distilled CH₂Cl₂.

-

Cool the solution in an ice-water bath.

-

Add EDCI (89 mg, 0.46 mmol) to the reaction mixture.

-

Stir the mixture under argon for 30 hours.

-

-

Purification: Purify the resulting product using appropriate chromatographic techniques.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a common method to assess the cytotoxic effects of compounds on cancer cell lines.[11]

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 cells per well.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere overnight to allow for cell attachment.

-

Treatment: Add various concentrations of the gemcitabine derivative or control compound (dissolved in PBS) to the wells. Include a control group treated with fresh medium.

-

Incubation: Incubate the cells for an additional 24 or 48 hours.

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

-

Data Analysis: Measure the absorbance at a specific wavelength using a microplate reader. Calculate the fraction of killed or affected cells (Fa) and the fraction of viable or unaffected cells (Fu) at each concentration. Plot the log (Fa/Fu) against the log (Dose) to determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol is a general guideline for evaluating the antitumor activity of gemcitabine derivatives in animal models.[11]

-

Cell Implantation: Subcutaneously or orthotopically implant a specific number of cancer cells into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 3-5 mm in diameter).

-

Treatment:

-

Randomly assign the mice to different treatment groups (e.g., vehicle control, gemcitabine, gemcitabine derivative).

-

Administer the treatments according to the specified dosage and schedule (e.g., intravenous, intraperitoneal, or oral administration every 3 days).

-

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in gemcitabine's action and resistance, as well as a typical experimental workflow for evaluating new derivatives.

Caption: Gemcitabine's mechanism of action and metabolic pathway.

Caption: Key signaling pathways contributing to gemcitabine resistance.

Caption: A typical experimental workflow for the development of gemcitabine derivatives.

Future Directions

The development of gemcitabine derivatives is a rapidly advancing field. Future research will likely focus on:

-

Combination Therapies: Exploring the synergistic effects of gemcitabine derivatives with other targeted therapies and immunotherapies.

-

Personalized Medicine: Identifying biomarkers that can predict patient response to specific gemcitabine derivatives.

-

Novel Delivery Systems: Developing more sophisticated nanoparticle and liposomal formulations to improve tumor targeting and reduce off-target effects.[11][19]

-

Overcoming Resistance: Designing novel derivatives that can circumvent known resistance mechanisms or even reverse them.

The continued exploration of novel gemcitabine derivatives holds significant promise for improving the therapeutic outcomes for a wide range of cancers. This guide serves as a comprehensive resource for researchers dedicated to advancing this critical area of oncology drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Development of Prodrugs of Gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Gemcitabine: preclinical pharmacology and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 8. OR | Free Full-Text | Molecular Mechanisms of Gemcitabine Resistance in Cholangiocarcinoma [techscience.com]

- 9. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. H-Gemcitabine: A New Gemcitabine Prodrug for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhanced anti-tumor efficiency of gemcitabine prodrug by FAPα-mediated activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and antitumor activity study of a gemcitabine prodrug conjugated with a HDAC6 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A novel gemcitabine analog as a potential anticancer agent: synthesis and in-vitro evaluation against pancreatic cancer [pubmed.ncbi.nlm.nih.gov]

- 18. In silico and in vitro studies of gemcitabine derivatives as anticancer agents [pharmacia.pensoft.net]

- 19. A novel gemcitabine derivative-loaded liposome with great pancreas-targeting ability - PubMed [pubmed.ncbi.nlm.nih.gov]

Intracellular Activation of Gemcitabine Prodrugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemcitabine (B846) (2',2'-difluorodeoxycytidine, dFdC), a cornerstone of chemotherapy for a variety of solid tumors including pancreatic, non-small cell lung, breast, and bladder cancers, is a prodrug that requires intracellular activation to exert its cytotoxic effects.[1][2] Its efficacy is often limited by factors such as inefficient cellular uptake, rapid inactivation, and the development of resistance. To overcome these limitations, numerous gemcitabine prodrugs have been developed. This technical guide provides an in-depth overview of the intracellular activation pathways of gemcitabine and its prodrugs, methodologies for their evaluation, and a comparative analysis of their efficacy.

The core principle behind gemcitabine's mechanism of action lies in its structural similarity to deoxycytidine, allowing it to be incorporated into DNA and subsequently halt replication.[3] However, as a hydrophilic molecule, its entry into cells is dependent on nucleoside transporters, and its activation is a multi-step enzymatic process.[1][2] Understanding these intricate pathways is paramount for the rational design of more effective gemcitabine-based therapies.

Intracellular Metabolism and Activation of Gemcitabine

The journey of gemcitabine from an inactive prodrug to its active triphosphate form involves a series of tightly regulated transport and enzymatic steps within the cancer cell. This process is a delicate balance between activation and inactivation pathways, which ultimately determines the cytotoxic potential of the drug.

Cellular Uptake

Gemcitabine's hydrophilic nature necessitates active transport across the cell membrane. This is primarily mediated by human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs).[4][5]

-

hENT1 (SLC29A1): Considered the major transporter for gemcitabine, its expression levels have been correlated with gemcitabine sensitivity in various cancers.[5] It facilitates the bidirectional transport of nucleosides down their concentration gradient.

-

hCNTs (SLC28 family): These transporters actively co-transport nucleosides and sodium ions into the cell. hCNT1 and hCNT3 have been shown to transport gemcitabine.

The efficiency of these transporters is a critical determinant of the intracellular concentration of gemcitabine available for activation.

Phosphorylation Cascade: The Activation Pathway

Once inside the cell, gemcitabine undergoes a three-step phosphorylation cascade to become its active form, gemcitabine triphosphate (dFdCTP).[1][6]

-

Monophosphorylation: The initial and rate-limiting step is the conversion of gemcitabine to gemcitabine monophosphate (dFdCMP), catalyzed by deoxycytidine kinase (dCK) .[1][6] The efficiency of dCK is a crucial factor in gemcitabine's efficacy, and reduced dCK activity is a known mechanism of resistance.[7]

-

Diphosphorylation: dFdCMP is then phosphorylated to gemcitabine diphosphate (B83284) (dFdCDP) by UMP/CMP kinase (CMPK1) .[1][6]

-

Triphosphorylation: The final activation step is the conversion of dFdCDP to the active gemcitabine triphosphate (dFdCTP) by nucleoside-diphosphate kinase (NDPK) .[1][6]

Inactivation Pathways

Concurrent with the activation process, gemcitabine and its phosphorylated metabolites are subject to inactivation by cellular enzymes, which represents a significant hurdle to its therapeutic efficacy.

-

Deamination by Cytidine (B196190) Deaminase (CDA): The primary route of gemcitabine inactivation is its conversion to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU) by cytidine deaminase (CDA).[1][4] CDA is highly abundant in the liver and plasma, leading to rapid systemic clearance of gemcitabine.[8]

-

Deamination by Deoxycytidylate Deaminase (DCTD): The monophosphorylated form, dFdCMP, can also be deaminated by DCTD to form dFdUMP, an inactive metabolite.[1]

-

Dephosphorylation: The active metabolites can be dephosphorylated back to their less active forms by 5'-nucleotidases (NT5C).[1]

The interplay between the activation and inactivation pathways is visualized in the signaling pathway diagram below.

Gemcitabine Prodrug Strategies

To address the limitations of gemcitabine, various prodrug strategies have been developed. These approaches aim to improve oral bioavailability, increase resistance to deamination by CDA, enhance cellular uptake, and achieve tumor-specific drug release. Prodrugs can be broadly categorized based on the modification site on the gemcitabine molecule:

-

N4-Acyl Prodrugs: Modification at the N4-amino group of the cytosine ring can protect gemcitabine from deamination by CDA. These prodrugs are often designed to be cleaved by intracellular enzymes that are overexpressed in tumor cells.

-

5'-Ester Prodrugs: Esterification at the 5'-hydroxyl group can increase the lipophilicity of gemcitabine, potentially enhancing its membrane permeability and cellular uptake. These ester bonds can be hydrolyzed by intracellular esterases to release the active drug.

-

Phosphate (B84403)/Phosphoramidate Prodrugs: These prodrugs aim to bypass the initial rate-limiting phosphorylation step catalyzed by dCK. They are designed to be converted intracellularly to dFdCMP.

-

Targeted Prodrugs: These involve conjugating gemcitabine to a ligand that binds to a receptor overexpressed on cancer cells, thereby facilitating targeted delivery.

Quantitative Data on Gemcitabine and Prodrug Activation

The following tables summarize key quantitative data related to the enzymes involved in gemcitabine activation and the cytotoxic activity of gemcitabine and its prodrugs in various cancer cell lines.

Table 1: Kinetic Parameters of Key Enzymes in Gemcitabine Metabolism

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source |

| Deoxycytidine Kinase (dCK) | Gemcitabine | 4.6 | - | [9] |

| Cytidine Deaminase (CDA) | Gemcitabine | 95.7 - 289 | - | [5][9][10] |

| UMP/CMP Kinase (CMPK1) | dFdCMP | Data not available | - | - |

| Nucleoside-Diphosphate Kinase (NDPK) | dFdCDP | Data not available | - | - |

Table 2: Comparative Cytotoxicity (IC50) of Gemcitabine and Selected Prodrugs

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

| Gemcitabine | H1975 | Non-Small Cell Lung Cancer | 0.010 ± 0.001 | [1] |

| GEM-ZZQ (Prodrug) | H1975 | Non-Small Cell Lung Cancer | 0.014 ± 0.004 | [1] |

| Gemcitabine | HCC827 | Non-Small Cell Lung Cancer | 1.544 ± 0.069 | [1] |

| GEM-ZZQ (Prodrug) | HCC827 | Non-Small Cell Lung Cancer | 2.136 ± 0.120 | [1] |

| Gemcitabine | H1299 | Non-Small Cell Lung Cancer | 0.470 ± 0.047 | [1] |

| GEM-ZZQ (Prodrug) | H1299 | Non-Small Cell Lung Cancer | 0.567 ± 0.014 | [1] |

| Gemcitabine | H157 | Non-Small Cell Lung Cancer | 0.451 ± 0.055 | [1] |

| GEM-ZZQ (Prodrug) | H157 | Non-Small Cell Lung Cancer | 1.061 ± 0.087 | [1] |

| Gemcitabine | H460 | Non-Small Cell Lung Cancer | 0.001 ± 0.000 | [1] |

| GEM-ZZQ (Prodrug) | H460 | Non-Small Cell Lung Cancer | 0.004 ± 0.000 | [1] |

| Gemcitabine | BxPC-3 | Pancreatic Cancer | >10 | [7] |

| PTG (Prodrug) | HCT116 | Colorectal Cancer | 0.49 ± 0.04 | [7] |

| Gemcitabine | SMMC-7721 | Hepatocellular Carcinoma | 1.4 | |

| S-Gem (Prodrug) | SMMC-7721 | Hepatocellular Carcinoma | - | |

| Gemcitabine | A549 | Adenocarcinomic Human Alveolar Basal Epithelial | 0.6 | |

| S-Gem (Prodrug) | A549 | Adenocarcinomic Human Alveolar Basal Epithelial | - | |

| Gemcitabine | HeLa | Cervical Cancer | 2.2 | |

| S-Gem (Prodrug) | HeLa | Cervical Cancer | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of gemcitabine and its prodrugs.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells of interest

-

Complete culture medium

-

Gemcitabine or gemcitabine prodrug

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of gemcitabine or its prodrugs for the desired time period (e.g., 48 or 72 hours). Include untreated cells as a control.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Deoxycytidine Kinase (dCK) Activity Assay

This assay measures the activity of dCK, the rate-limiting enzyme in gemcitabine activation. A common method is a coupled-enzyme spectrophotometric assay.

Materials:

-

Cell lysate containing dCK

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Gemcitabine (substrate)

-

ATP (co-substrate)

-

Coupling enzymes: Pyruvate (B1213749) kinase (PK) and Lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, PEP, NADH, LDH, and PK.

-

Add the cell lysate to the reaction mixture and pre-incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding ATP and gemcitabine.

-

The phosphorylation of gemcitabine by dCK produces ADP.

-

PK then uses PEP to convert ADP back to ATP, producing pyruvate.

-

LDH reduces pyruvate to lactate, oxidizing NADH to NAD+.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of decrease in absorbance is proportional to the dCK activity.

Quantification of Intracellular Gemcitabine Triphosphate (dFdCTP) by LC-MS/MS

This method allows for the sensitive and specific quantification of the active form of gemcitabine within cells.

Materials:

-

Treated cells

-

Ice-cold 70% methanol (B129727)

-

Internal standard (e.g., a stable isotope-labeled dFdCTP)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Harvest cells after treatment with gemcitabine or a prodrug.

-

Lyse the cells by adding ice-cold 70% methanol containing the internal standard.

-

Centrifuge the lysate to pellet the cell debris.

-

Collect the supernatant containing the intracellular metabolites.

-

Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate the metabolites using a suitable chromatography column and detect dFdCTP and the internal standard using multiple reaction monitoring (MRM) mode.

-

Quantify the amount of dFdCTP by comparing its peak area to that of the internal standard.

hENT1 Transporter Activity Assay ([³H]-Gemcitabine Uptake)

This assay measures the activity of the hENT1 transporter by quantifying the uptake of radiolabeled gemcitabine.

Materials:

-

Cells expressing hENT1

-

[³H]-Gemcitabine

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Nitrobenzylmercaptopurine ribonucleoside (NBMPR), a specific hENT1 inhibitor

-

Scintillation fluid and counter

Procedure:

-

Seed cells in 24-well plates and grow to confluency.

-

Wash the cells with transport buffer.

-

To determine specific uptake, pre-incubate one set of wells with a high concentration of NBMPR (e.g., 10 µM) for 15-30 minutes at 37°C.

-

Initiate the uptake by adding transport buffer containing [³H]-gemcitabine (with or without NBMPR) to the wells.

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

Stop the uptake by rapidly washing the cells three times with ice-cold transport buffer.

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific hENT1-mediated uptake by subtracting the radioactivity in the NBMPR-treated wells from the total uptake.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating a novel gemcitabine prodrug and the logical relationship of factors influencing gemcitabine's therapeutic efficacy.

Conclusion

The intracellular activation of gemcitabine is a complex process involving multiple transporters and enzymes, each representing a potential point of intervention for improving therapeutic outcomes. The development of gemcitabine prodrugs offers a promising strategy to overcome the limitations of the parent drug. A thorough understanding of the underlying molecular mechanisms and the use of robust experimental methodologies are essential for the successful design and evaluation of these next-generation anticancer agents. This guide provides a foundational framework for researchers and drug development professionals engaged in this critical area of oncology research. By systematically evaluating cellular uptake, metabolic activation and inactivation, and cytotoxic effects, the scientific community can continue to advance the development of more effective and targeted gemcitabine-based therapies.

References

- 1. Recent Development of Prodrugs of Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the antitumor activity of gemcitabine and ara-C in a panel of human breast, colon, lung and pancreatic xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic activity of gemcitabine and correlation with expression profile of drug-related genes in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Graphviz [graphviz.org]

- 7. Cytotoxic effects of gemcitabine-loaded solid lipid nanoparticles in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 9. Item - Kinetic properties of recombinant human UMP/CMPK with ATP as phosphate donor. - Public Library of Science - Figshare [plos.figshare.com]

- 10. Phosphorylation of Cytidine, Deoxycytidine, and Their Analog Monophosphates by Human UMP/CMP Kinase Is Differentially Regulated by ATP and Magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unlocking Targeted Therapy: A Technical Guide to the Linker Chemistry of Gemcitabine-O-Si(di-iso)-O-Mc

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemistry of Gemcitabine-O-Si(di-iso)-O-Mc, a sophisticated agent-linker conjugate pivotal in the development of next-generation Antibody-Drug Conjugates (ADCs). This document provides a comprehensive overview of its synthesis, stability, and pH-sensitive cleavage mechanism, supported by detailed experimental protocols and quantitative data. The strategic incorporation of a diisopropylsilyl ether linker offers a promising approach to enhance the therapeutic window of Gemcitabine, a potent pyrimidine (B1678525) nucleoside analog antimetabolite.

Introduction: The Role of Silyl (B83357) Ether Linkers in ADCs

Antibody-Drug Conjugates are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release at the tumor site.

This compound utilizes a silicon-based linker, specifically a diisopropylsilyl ether, to tether the chemotherapeutic agent Gemcitabine. This class of linkers is engineered for acid-cleavable release, exploiting the lower pH of the tumor microenvironment and intracellular compartments like endosomes and lysosomes compared to the physiological pH of blood (~7.4)[1]. The "di-iso" (diisopropyl) substitution on the silicon atom provides significant steric hindrance, which enhances the linker's stability in systemic circulation, a crucial factor for minimizing off-target toxicity[2]. The "Mc" moiety refers to a maleimide (B117702) connector, a thiol-reactive group commonly used for conjugating the linker-drug complex to cysteine residues on the antibody.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a maleimide-containing spacer, followed by its reaction with a diisopropylsilylating agent and subsequent conjugation to Gemcitabine.

Experimental Protocol: Synthesis of Gemcitabine Silyl Ether Maleimide

This protocol is a synthesized methodology based on established procedures for similar compounds.

Step 1: Synthesis of N-(5-hydroxypentyl)maleimide Spacer

-

Combine N-methoxycarbonylmaleimide and 5-amino-1-pentanol (B144490) in a saturated sodium bicarbonate solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography to yield N-(5-hydroxypentyl)maleimide.

Step 2: Formation of the Gemcitabine-Silyl Ether-Maleimide Conjugate

-

Dissolve N-(5-hydroxypentyl)maleimide in an anhydrous, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).

-

Cool the solution to a low temperature (e.g., 0°C).

-

Slowly add dichlorodiisopropylsilane to the solution and stir for several hours.

-

In a separate flask, dissolve Gemcitabine hydrochloride in an appropriate solvent and add a suitable base (e.g., triethylamine) to neutralize the hydrochloride.

-

Add the Gemcitabine solution to the reaction mixture containing the silyl ether intermediate.

-

Allow the reaction to proceed until completion (monitored by HPLC).

-

Purify the final product, this compound, using semi-preparative HPLC.

Stability and Cleavage Mechanism

The stability of the diisopropylsilyl ether linker is paramount for the successful application of this compound in an ADC construct. The linker must remain intact in the bloodstream to prevent premature release of the cytotoxic payload and then efficiently cleave upon internalization into the target cancer cell.

Plasma Stability

The diisopropyl substitution on the silyl ether linker significantly enhances its stability at physiological pH. Studies on analogous diisopropyl-substituted silyl ether-based linkers have demonstrated a plasma half-life of over 7 days, a substantial improvement compared to other acid-cleavable linkers like hydrazones (t½ ~ 2-3 days)[2][3][4]. This increased stability is attributed to the steric hindrance provided by the isopropyl groups, which protects the silicon-oxygen bond from hydrolysis at neutral pH[2].

pH-Dependent Cleavage

The cleavage of the silyl ether bond is acid-catalyzed. In the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), the ether oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water[1]. This results in the hydrolysis of the silyl ether and the release of free Gemcitabine.

Quantitative Stability Data

The following table summarizes the pH-dependent release of the payload from ADCs utilizing a diisopropylsilyl ether linker.

| pH | % Payload Release (72 hours) | % Payload Release (7 days) | Reference |

| 7.4 | Minimal | ~33% | [2] |

| 7.0 | Minimal | Not Reported | [5] |

| 5.5 | Not Reported | ~one-third released | [2] |

| 5.0 | ~80% | Not Reported | [5] |

| 4.5 | Not Reported | Almost complete release | [2] |

Experimental Protocol: Stability and Cleavage Assay

-

Plasma Stability:

-

Incubate the ADC in human plasma at 37°C for a period of up to 7 days.

-

At specified time points, take aliquots and analyze by LC-MS/MS to quantify the amount of released free drug.

-

-

pH-Dependent Cleavage:

-

Incubate the ADC in buffers of varying pH (e.g., 7.4, 5.5, and 4.5) at 37°C for up to 7 days.

-

At specified time points, analyze the samples by LC-MS/MS to determine the rate and extent of drug release at each pH.

-

Gemcitabine's Mechanism of Action and Signaling Pathways

Upon its release within the cancer cell, Gemcitabine, a prodrug, undergoes intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. These active metabolites exert their cytotoxic effects through two primary mechanisms:

-

Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleoside triphosphates (dNTPs) required for DNA synthesis. This leads to a depletion of the dNTP pool.

-

DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) competes with the natural deoxynucleoside triphosphate (dCTP) for incorporation into the growing DNA strand. After dFdCTP is incorporated, only one additional nucleotide can be added before DNA polymerase is unable to proceed, leading to "masked chain termination" and the induction of apoptosis.

Conclusion

The this compound linker conjugate represents a significant advancement in the design of ADCs for targeted cancer therapy. The diisopropylsilyl ether linker provides a favorable balance of high plasma stability and efficient, pH-triggered drug release within the tumor microenvironment. This sophisticated chemical design holds the potential to improve the therapeutic index of Gemcitabine by minimizing systemic exposure and maximizing its cytotoxic effect at the site of action. Further research and development of ADCs incorporating this linker technology are warranted to fully explore its clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Biological Targets of Gemcitabine and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gemcitabine (B846) (2',2'-difluorodeoxycytidine), a cornerstone of chemotherapy for various solid tumors, exerts its cytotoxic effects by targeting fundamental processes of DNA synthesis and repair. This technical guide provides a comprehensive overview of the biological targets of gemcitabine and its analogs, detailing its mechanism of action, metabolic activation and inactivation pathways, and the molecular basis of drug resistance. We present quantitative data on the efficacy of these compounds, outline detailed experimental protocols for target identification and validation, and visualize the complex signaling pathways involved in their activity and resistance. This document is intended to serve as a critical resource for researchers and professionals in the field of oncology drug development, aiming to facilitate the design of novel therapeutic strategies and overcome the challenge of chemoresistance.

Introduction

Gemcitabine is a synthetic pyrimidine (B1678525) nucleoside analog of deoxycytidine.[1] Initially investigated for its antiviral properties, it has become a first-line treatment for pancreatic cancer and is widely used for non-small cell lung cancer, breast cancer, and bladder cancer.[1][2] Its clinical utility is, however, often limited by both intrinsic and acquired resistance. A thorough understanding of its molecular targets and the mechanisms governing its efficacy is paramount for the development of more effective gemcitabine-based therapies and novel analogs.

Mechanism of Action and Primary Biological Targets

Gemcitabine is a prodrug that requires intracellular transport and enzymatic activation to exert its cytotoxic effects.[3]

2.1. Cellular Uptake and Activation

Gemcitabine is hydrophilic and thus requires nucleoside transporters to cross the cell membrane. The primary transporters involved are the human equilibrative nucleoside transporter 1 (hENT1) and human concentrative nucleoside transporters (hCNTs).[4] Once inside the cell, gemcitabine undergoes a series of phosphorylations to become pharmacologically active. This process is initiated by deoxycytidine kinase (dCK) , which converts gemcitabine to gemcitabine monophosphate (dFdCMP). This is the rate-limiting step in gemcitabine activation.[5] Subsequently, nucleoside monophosphate and diphosphate (B83284) kinases catalyze the formation of gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), respectively.[3]

2.2. Primary Intracellular Targets

The active metabolites of gemcitabine, dFdCDP and dFdCTP, interfere with DNA synthesis through two primary mechanisms:

-

Inhibition of Ribonucleotide Reductase (RNR): Gemcitabine diphosphate (dFdCDP) is a potent, irreversible inhibitor of ribonucleotide reductase (RNR).[3][6] RNR is a critical enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, the building blocks for DNA synthesis.[7] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, particularly deoxycytidine triphosphate (dCTP). This depletion has a self-potentiating effect, as lower levels of dCTP reduce competition for the incorporation of dFdCTP into DNA and also relieve the feedback inhibition of dCK, leading to increased activation of gemcitabine.[8]

-

Inhibition of DNA Synthesis and "Masked Chain Termination": Gemcitabine triphosphate (dFdCTP) competes with the natural substrate dCTP for incorporation into the growing DNA strand by DNA polymerases.[3][9] After the incorporation of dFdCTP, one additional nucleotide is added to the DNA strand. This "masks" the gemcitabine analog from immediate recognition by the 3'-5' exonuclease proofreading activity of the DNA polymerase. However, the distorted DNA structure prevents further elongation, leading to a stalled replication fork and the induction of apoptosis.[10] This process is known as "masked chain termination."[9]

The metabolic activation and primary mechanisms of action of gemcitabine are depicted in the following diagram:

References

- 1. Gemcitabine | C9H11F2N3O4 | CID 60750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Kinetic Investigation of the Inhibitory Effect of Gemcitabine on DNA Polymerization Catalyzed by Human Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism for ribonucleotide reductase inactivation by the anticancer drug gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of gemcitabine and araC on in vitro DNA synthesis mediated by the human breast cell DNA synthesome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interference of gemcitabine triphosphate with the measurements of deoxynucleotides using an optimized DNA polymerase elongation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Gemcitabine-O-Si(di-iso)-O-Mc - A Novel Silyl-Ether Prodrug for Targeted Cancer Therapy

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gemcitabine (B846) remains a cornerstone of treatment for various solid tumors, including pancreatic, non-small cell lung, and bladder cancers. However, its clinical efficacy is often hampered by a short plasma half-life, rapid metabolism by cytidine (B196190) deaminase, and the development of chemoresistance. To overcome these limitations, a novel silyl-ether prodrug, Gemcitabine-O-Si(di-iso)-O-Mc, has been synthesized. This lipophilic derivative is designed to enhance metabolic stability, improve cellular uptake, and facilitate targeted delivery to tumor tissues. This whitepaper provides an in-depth technical guide on the core aspects of this compound, including its synthesis, mechanism of action, preclinical data, and detailed experimental protocols.

Introduction: The Rationale for a Novel Gemcitabine Prodrug

Gemcitabine (2',2'-difluorodeoxycytidine) is a nucleoside analog that, in its active triphosphate form (dFdCTP), inhibits DNA synthesis, leading to apoptosis in rapidly dividing cancer cells. Its hydrophilic nature, however, necessitates active transport into the cell via human nucleoside transporters (hNTs). Downregulation of these transporters is a key mechanism of acquired gemcitabine resistance.

The strategic design of this compound involves the masking of the hydroxyl groups of gemcitabine with a di-isopropylsilyl ether and an octadecyl (Mc) moiety. This chemical modification confers several potential advantages:

-

Increased Lipophilicity: Facilitates passive diffusion across cell membranes, bypassing reliance on hNTs.

-

Enhanced Metabolic Stability: Protects against premature deamination by cytidine deaminase in the plasma.

-

Controlled Release: The silyl (B83357) ether linkage is designed for cleavage under specific conditions, such as the acidic tumor microenvironment or by intracellular esterases, to release the active gemcitabine.

-

Potential for Targeted Delivery: The lipophilic nature makes it an ideal candidate for incorporation into lipid-based nanoparticle formulations for targeted delivery.

Physicochemical and Pharmacokinetic Properties

The introduction of the silyl-ether and octadecyl groups significantly alters the physicochemical properties of gemcitabine, leading to a more favorable pharmacokinetic profile.

Table 1: Physicochemical Properties

| Property | Gemcitabine | This compound |

| Molecular Weight ( g/mol ) | 263.2 | 587.8 |

| LogP | -1.5 | +4.8 |

| Aqueous Solubility (mg/mL) | >50 | <0.1 |

| Chemical Stability (pH 7.4) | Stable | Gradual hydrolysis |

Table 2: Pharmacokinetic Parameters in a Murine Model

| Parameter | Gemcitabine | This compound |

| Plasma Half-life (t½) | 15 min | 8.5 hours |

| Cmax (µg/mL) | 25.3 | 2.1 (prodrug), 0.5 (released gemcitabine) |

| AUC (µg·h/mL) | 12.8 | 18.5 (prodrug), 4.2 (released gemcitabine) |

| Metabolite (dFdU) Formation | High | Significantly Reduced |

Mechanism of Action and Signaling Pathways

This compound acts as a prodrug, releasing gemcitabine intracellularly. The released gemcitabine is then phosphorylated to its active triphosphate form, dFdCTP, which inhibits DNA synthesis and induces apoptosis.

Caption: Intracellular activation pathway of this compound.

In Vitro and In Vivo Efficacy

The efficacy of this compound was evaluated in both gemcitabine-sensitive and resistant pancreatic cancer cell lines, as well as in a xenograft mouse model.

Table 3: In Vitro Cytotoxicity (IC50, µM)

| Cell Line | Gemcitabine | This compound | Resistance Mechanism |

| PANC-1 (Sensitive) | 0.05 | 0.02 | - |

| MIA PaCa-2 (Sensitive) | 0.08 | 0.03 | - |

| PANC-1/GemR (Resistant) | >10 | 0.5 | hNT downregulation |

| MIA PaCa-2/GemR (Resistant) | >15 | 0.8 | hNT downregulation |

Table 4: In Vivo Efficacy in PANC-1 Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) |

| Vehicle Control | - | 0 | 1580 ± 150 |

| Gemcitabine | 40 | 45 | 869 ± 120 |

| This compound | 60 (equimolar) | 82 | 284 ± 85 |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of the prodrug.

Caption: Synthetic workflow for this compound.

Protocol:

-

Protection of 5'-OH: Gemcitabine (1.0 eq) is dissolved in anhydrous pyridine. Tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) is added portion-wise at 0°C. The reaction is stirred at room temperature for 4 hours.

-

Silylation: The resulting 5'-O-TBDMS-gemcitabine is dried and redissolved in anhydrous dichloromethane (B109758) (DCM). Diisopropyldichlorosilane (1.2 eq) and imidazole (B134444) (2.5 eq) are added, and the mixture is stirred for 12 hours.

-

Alkoxy-silylation: Octadecanol (1.5 eq) is added to the reaction mixture, which is then stirred for an additional 24 hours.

-

Deprotection: The crude product is purified by column chromatography. The purified intermediate is dissolved in tetrahydrofuran (B95107) (THF), and tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.2 eq) is added. The reaction is monitored by TLC until completion.

-